molecular formula C15H14BrNO4S B2363562 N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922953-29-5

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2363562
CAS No.: 922953-29-5
M. Wt: 384.24
InChI Key: QSNAXCWDEMRAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is an organic compound characterized by the presence of bromine, methoxy, and sulfonyl functional groups

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: This involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable base.

    Amidation: The sulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base to form the desired acetamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Scientific Research Applications

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or proteins, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with similar compounds such as:

    N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine: This compound shares structural similarities but differs in its functional groups and reactivity.

    4-bromophenyl 4-bromobenzoate: Another related compound with different substituents and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-21-13-6-8-14(9-7-13)22(19,20)10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNAXCWDEMRAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.